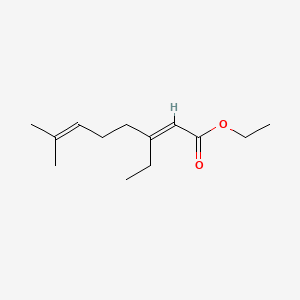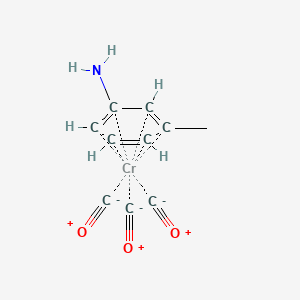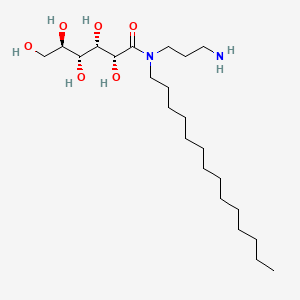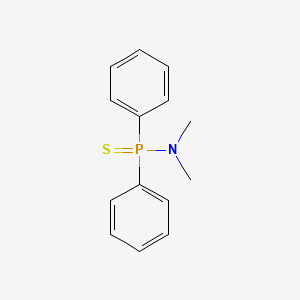
Ethyl 2-allyl-2-cyano-3-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-allyl-2-cyano-3-methylhexanoate is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an allyl group, a cyano group, and a methyl group attached to a hexanoate backbone . It is used in various chemical and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-allyl-2-cyano-3-methylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyl-2-cyano-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions, with the removal of water to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-allyl-2-cyano-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-allyl-2-cyano-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-allyl-2-cyano-3-methylhexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the allyl group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-methyl-2-propenoate: Similar structure but lacks the allyl group.
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the allyl group and has a different carbon backbone.
Ethyl 2-allyl-2-cyano-3-methylpentanoate: Similar structure but has a different carbon backbone.
Uniqueness
Ethyl 2-allyl-2-cyano-3-methylhexanoate is unique due to the presence of both an allyl group and a cyano group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .
Propiedades
Número CAS |
33422-23-0 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-methyl-2-prop-2-enylhexanoate |
InChI |
InChI=1S/C13H21NO2/c1-5-8-11(4)13(10-14,9-6-2)12(15)16-7-3/h6,11H,2,5,7-9H2,1,3-4H3 |
Clave InChI |
UKTWPGDYTUPYNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CC=C)(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


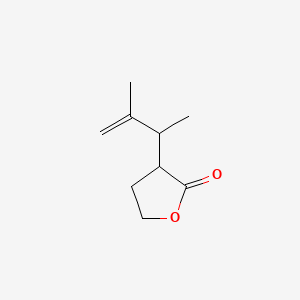
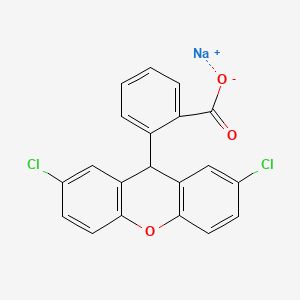
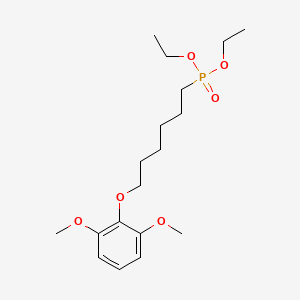

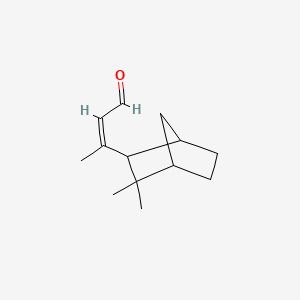
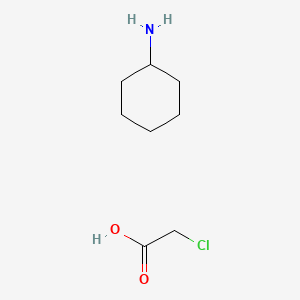
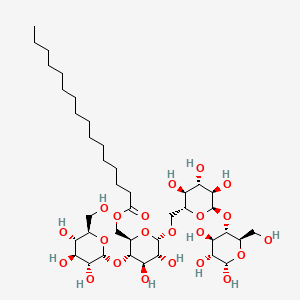


![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
